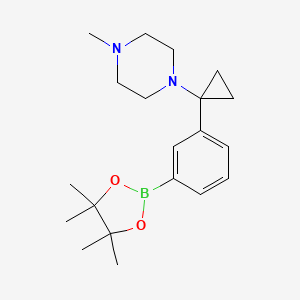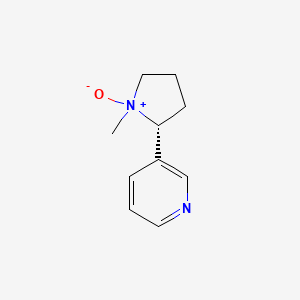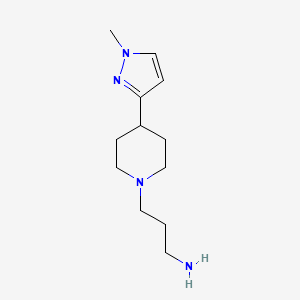![molecular formula C9H18N2O B13347607 2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
2'-Methyl-[1,3'-bipyrrolidin]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methyl-[1,3’-bipyrrolidin]-3-ol is a compound of interest in various fields of chemistry and pharmacology. It is characterized by the presence of a bipyrrolidine structure with a methyl group at the 2’ position and a hydroxyl group at the 3 position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrolidine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as Raney nickel and solvents like 1-propanol .
Industrial Production Methods: Industrial production of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow setups allows for the efficient production of the compound with high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated derivative .
Aplicaciones Científicas De Investigación
2’-Methyl-[1,3’-bipyrrolidin]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparación Con Compuestos Similares
2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the bipyrrolidine structure.
3-Hydroxypyrrolidine: Contains a hydroxyl group but differs in the position and presence of the methyl group.
2-Methyl-1,3-pentadiene: Similar in having a methyl group but differs significantly in structure and reactivity
Uniqueness: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(2-methylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-9(2-4-10-7)11-5-3-8(12)6-11/h7-10,12H,2-6H2,1H3 |
Clave InChI |
XGFYCSJPRILFPG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCN1)N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)



![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)




